molecular formula C10H15NO5S2 B7570195 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid

4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid

Cat. No. B7570195
M. Wt: 293.4 g/mol
InChI Key: BNZIRAGENUYOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, also known as METAC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to inhibit the activity of topoisomerase IIα and DNA polymerase α/δ/ε, leading to DNA damage and apoptosis. In diabetes research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to improved insulin sensitivity and glucose uptake. In inflammation research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to improve insulin sensitivity, reduce hyperglycemia, and prevent diabetic complications, such as neuropathy and nephropathy. In inflammation research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and improve the survival of septic mice.

Advantages and Limitations for Lab Experiments

4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, there are also some limitations to using 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid in lab experiments, such as its relatively low potency, lack of selectivity for certain enzymes and signaling pathways, and potential off-target effects.

Future Directions

There are several future directions for research on 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, including:
1. Optimization of the synthesis method to improve the yield and purity of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid.
2. Development of more potent and selective analogs of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid for specific disease targets.
3. Investigation of the pharmacokinetics and pharmacodynamics of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid in vivo.
4. Evaluation of the synergistic effects of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid with other drugs or therapies.
5. Exploration of the potential of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid as a diagnostic or imaging agent in cancer research.
6. Investigation of the role of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid and its analogs in clinical settings.

Synthesis Methods

4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-5-methylthiophene-2-carboxylic acid, which is then reacted with sodium methoxide and methylsulfonyl chloride to obtain 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid. The final step involves the reaction of 4-(methylsulfonyl)-5-methylthiophene-2-carboxylic acid with 2-methoxyethylamine to obtain 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid.

Scientific Research Applications

4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to improve insulin sensitivity and reduce hyperglycemia. In inflammation research, 4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.

properties

IUPAC Name

4-[2-methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5S2/c1-7-9(6-8(17-7)10(12)13)18(14,15)11(2)4-5-16-3/h6H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZIRAGENUYOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)S(=O)(=O)N(C)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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